molecular formula C17H16O2 B3096686 (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 1287761-30-1

(2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B3096686
CAS No.: 1287761-30-1
M. Wt: 252.31 g/mol
InChI Key: SWAQDWUECYWFRP-IZZDOVSWSA-N
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Description

(2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is an organic compound with the molecular formula C17H16O2. It is a member of the chalcone family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

(2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups at specific positions can affect the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-4-3-5-14(12-13)6-11-17(18)15-7-9-16(19-2)10-8-15/h3-12H,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAQDWUECYWFRP-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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